

Application Notes and Protocols for D-Psicose Synthesis Using Immobilized Enzyme Technology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie profile and various physiological benefits.[1][2] [3] Enzymatic synthesis of **D-Psicose** from D-Fructose is a promising and environmentally friendly production method.[3] Immobilized enzyme technology offers several advantages over the use of free enzymes, including enhanced stability, reusability, and simplified downstream processing, which collectively reduce production costs.[1][4][5] This document provides detailed application notes and protocols for the synthesis of **D-Psicose** using immobilized enzyme technology, focusing on commonly used enzymes and immobilization techniques.

Key Enzymes for D-Psicose Synthesis

The primary enzyme used for the direct conversion of D-Fructose to **D-Psicose** is **D-Psicose** 3-Epimerase (DPEase).[1][6][7] Other enzymes, such as D-Tagatose 3-Epimerase (D-TE) and L-Rhamnose Isomerase (L-RI), can also be employed in multi-step or alternative conversion pathways.[8][9][10][11]

Immobilization Techniques



Various methods have been successfully applied for the immobilization of enzymes for **D-Psicose** production. These can be broadly categorized as carrier-bound and carrier-free methods.

- Carrier-Bound Immobilization: This involves attaching the enzyme to an insoluble support material. Common methods include:
 - Adsorption: Based on physical interactions between the enzyme and the carrier.[5][12]
 - Covalent Binding: Forms strong, stable linkages between the enzyme and the support.[1]
 [4][5]
 - Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix,
 such as calcium alginate gels.[5][6]
- Carrier-Free Immobilization: These methods create insoluble enzyme preparations without the use of a separate support material, leading to high enzyme loading and activity.[13]
 - Cross-Linked Enzyme Aggregates (CLEAs): Enzyme molecules are precipitated and then cross-linked with a bifunctional reagent like glutaraldehyde.[14][15][16][17]
 - Enzyme Nanoflowers: Hybrid organic-inorganic structures where the enzyme serves as the organic component.[7]

Data Presentation: Performance of Immobilized Enzymes

The following tables summarize the quantitative data from various studies on immobilized enzymes for **D-Psicose** synthesis, allowing for easy comparison of their performance.

Table 1: Performance of Immobilized **D-Psicose** 3-Epimerase (DPEase)



Enzyme Source	Immobilization Method & Support	Optimal pH	Optimal Temp. (°C)	Key Findings & Performance Metrics
Agrobacterium tumefaciens	Adsorption on Duolite A568 beads	9.0 (with borate), 8.5 (without borate)	55 (with borate), 50 (without borate)	Produced 441 g/L psicose from 700 g/L fructose with borate. Half- life increased up to 128-fold compared to free enzyme.[18]
Bacillus sp. KCTC 13219	One-step purification and immobilization on His-tag affinity column	6.0	60	Reused for up to five cycles, maintaining 83.38% relative activity.[19]
Recombinant Pichia pastoris	Covalent binding on amino-epoxide support (ReliZyme HFA403/M)	Not specified	Not specified	Glycine-blocked immobilized DPEase had an activity of 103.5 U/g support and retained 52.3% activity after 2h at 60°C.[1][4][20]
Co2+-dependent DPEase	Biomineralization into hybrid organic-inorganic nanoflowers	8.5	60	Maximum activity of 36.2 U/mg, about 7.2-fold higher than free enzyme. Maintained ~90% activity after six cycles. [7]



Recombinant Bacillus subtilis	Entrapment in Ca-alginate	Not specified	Not specified	Conversion rate of 20.74 ± 0.39%. Recyclable for at least six batches, producing 32.83 ± 2.56 g/L of D- psicose.[6]
Agrobacterium tumefaciens	Immobilized on non-modified graphene oxide	Not specified	Not specified	Half-life of 720 min, 180 times higher than the free enzyme.[12]

Table 2: Performance of Other Immobilized Enzymes for Rare Sugar Synthesis



Enzyme	Immobilization Method & Support	Substrate	Product	Key Findings & Performance Metrics
D-Tagatose 3- Epimerase (D- TE)	Immobilized on Chitopearl beads	D-Fructose	D-Psicose	25% of a 60% D-fructose solution was converted to D-psicose in a continuous bioreactor system.[11]
L-Rhamnose Isomerase (L-RI)	Cross-linked with glutaraldehyde	D-Psicose	D-Allose	25% of D- psicose was isomerized to D- allose. The cross-linked enzyme had an operative half-life of two months.[8]
L-Rhamnose Isomerase (L-RI)	Immobilized on chitopearl beads	D-Psicose	D-Allose	About 40% of D- psicose was converted to D- allose. Stable after repeated use over 20 days at 40°C.[9]
D-Psicose 3- Epimerase (DPE) and L- Rhamnose Isomerase (L- RhI)	DPE on anion exchange resin, L-RhI on amino resin	D-Fructose	D-Allose	One-pot reaction with a final mass ratio of D-fructose:D-psicose:D-allose of 6.6:2.4:1.0.

Experimental Protocols



Protocol 1: Immobilization of D-Psicose 3-Epimerase (DPEase) on Amino-Epoxide Support

This protocol is based on the methodology described for immobilizing DPEase on ReliZyme HFA403/M.[1][4]

Materials:

- Purified **D-Psicose** 3-Epimerase (DPEase) solution
- Amino-epoxide support (e.g., ReliZyme HFA403/M)
- Sodium phosphate buffer (pH 7.5, 5 mM)
- Glutaraldehyde solution (25%)
- · Glycine solution
- Shaking incubator
- Filtration device

Procedure:

- Enzyme Adsorption (Ion Exchange):
 - Wash the amino-epoxide support with the sodium phosphate buffer.
 - Add the purified DPEase solution to the washed support.
 - Incubate on a shaker for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for ionic binding.
- Covalent Binding:
 - After the initial adsorption, allow the mixture to stand for a longer period (e.g., 24 hours) at a controlled temperature to facilitate the formation of covalent bonds between the enzyme and the support.



Crosslinking:

- Filter the immobilized enzyme and wash with buffer to remove any unbound enzyme.
- Resuspend the immobilized enzyme in a fresh buffer solution.
- Add glutaraldehyde to a final concentration of 1% (v/v).
- Incubate with gentle shaking for a specified time (e.g., 1 hour) to crosslink the enzyme molecules.
- Blocking (Optional but Recommended):
 - Filter the crosslinked immobilized enzyme and wash thoroughly with buffer.
 - Resuspend in a glycine solution (e.g., 1 M) to block any remaining reactive groups on the support.
 - Incubate for a specified time (e.g., 1 hour).
- Final Washing and Storage:
 - Filter the final immobilized enzyme preparation and wash extensively with buffer to remove excess glycine and glutaraldehyde.
 - Store the immobilized enzyme in a suitable buffer at 4°C until use.

Protocol 2: Synthesis of D-Psicose using Immobilized DPEase

Materials:

- Immobilized DPEase
- D-Fructose solution (substrate)
- Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)



- Water bath or incubator
- Reaction vessel (e.g., stirred tank reactor or packed bed column)
- · HPLC system for product analysis

Procedure (Batch Reactor):

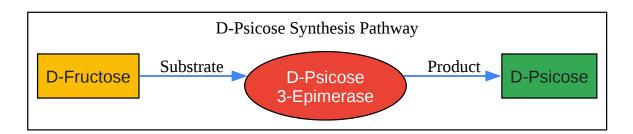
- Reaction Setup:
 - Prepare a D-Fructose solution of the desired concentration (e.g., 500 g/L) in the reaction buffer.
 - o Add the immobilized DPEase to the fructose solution in the reaction vessel.
 - The enzyme to substrate ratio should be optimized for efficient conversion.
- Enzymatic Reaction:
 - Incubate the reaction mixture at the optimal temperature for the immobilized enzyme (e.g., 50-60°C) with continuous stirring.
 - Monitor the reaction progress by taking samples at regular intervals.
- Reaction Termination and Product Analysis:
 - Stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.
 - Analyze the concentration of **D-Psicose** and remaining D-Fructose in the supernatant using an HPLC system.
- Immobilized Enzyme Recovery and Reuse:
 - Wash the recovered immobilized enzyme with buffer to remove any residual substrate and product.
 - The washed immobilized enzyme can be reused for subsequent batches.



Procedure (Packed Bed Reactor for Continuous Production):

- · Column Packing:
 - Pack a column with the immobilized DPEase.
- Continuous Synthesis:
 - Prepare the D-Fructose substrate solution in the appropriate buffer.
 - Continuously pump the substrate solution through the packed bed reactor at a controlled flow rate and temperature.
- Product Collection and Analysis:
 - Collect the effluent from the column, which contains the product **D-Psicose**.
 - Analyze the product concentration in the effluent using HPLC.

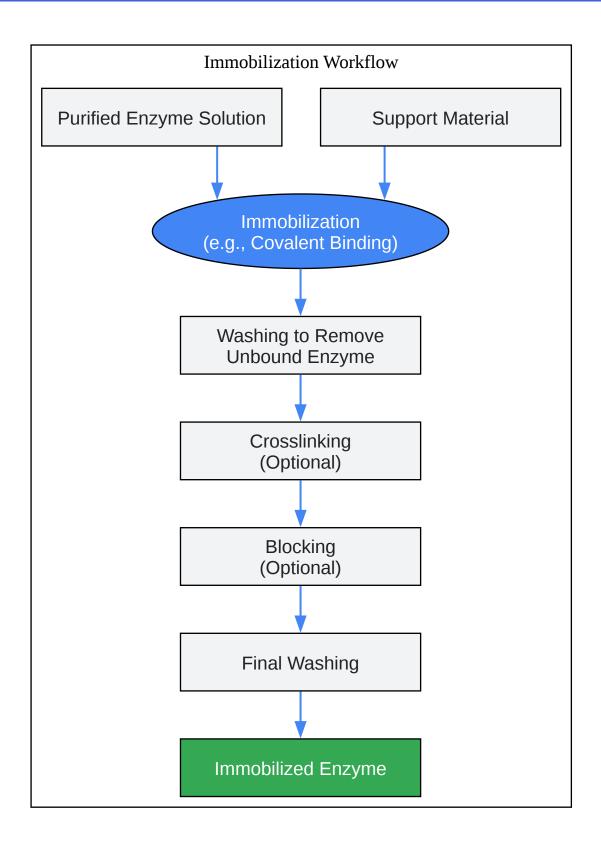
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: Enzymatic conversion of D-Fructose to **D-Psicose**.

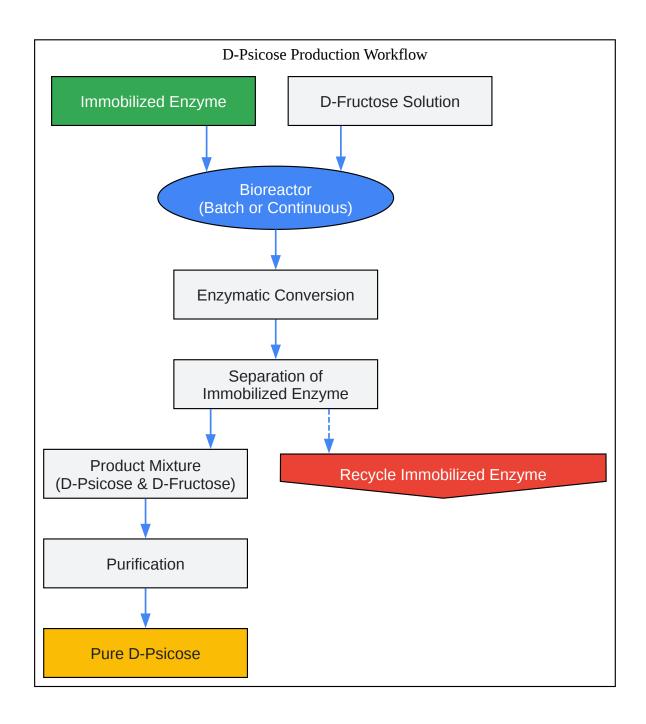




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Caption: General workflow for enzyme immobilization.





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Caption: Workflow for **D-Psicose** production and purification.



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